2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile 2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 918880-55-4
VCID: VC20284756
InChI: InChI=1S/C18H11N5OS/c19-8-12-7-11(17-23-14-9-21-10-22-18(14)25-17)5-6-15(12)24-16-4-2-1-3-13(16)20/h1-7,9-10H,20H2
SMILES:
Molecular Formula: C18H11N5OS
Molecular Weight: 345.4 g/mol

2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

CAS No.: 918880-55-4

Cat. No.: VC20284756

Molecular Formula: C18H11N5OS

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile - 918880-55-4

Specification

CAS No. 918880-55-4
Molecular Formula C18H11N5OS
Molecular Weight 345.4 g/mol
IUPAC Name 2-(2-aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Standard InChI InChI=1S/C18H11N5OS/c19-8-12-7-11(17-23-14-9-21-10-22-18(14)25-17)5-6-15(12)24-16-4-2-1-3-13(16)20/h1-7,9-10H,20H2
Standard InChI Key WFOCPSDSDDITDK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2-Aminophenoxy)-5-( thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile possesses the molecular formula C₁₈H₁₁N₅OS and a molecular weight of 345.4 g/mol . Its IUPAC name, 2-(2-aminophenoxy)-5-([1, thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, reflects the integration of a thiazolo[5,4-d]pyrimidine ring fused to a benzonitrile scaffold via an ether linkage (Figure 1) . The aminophenoxy group at the ortho position introduces hydrogen-bonding capacity, critical for molecular interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number918880-55-4
Molecular FormulaC₁₈H₁₁N₅OS
Molecular Weight345.4 g/mol
XLogP33.5 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 2-(2-aminophenoxy)-5-([1, thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves multi-step organic reactions, often commencing with the construction of the thiazolo[5,4-d]pyrimidine core. A common approach involves:

  • Cyclocondensation: Reacting 2-aminothiazole derivatives with cyanopyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide).

  • Etherification: Coupling the intermediate with 2-aminophenol via nucleophilic aromatic substitution, facilitated by catalysts such as potassium carbonate.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol-water mixtures yield the final product with >95% purity .

Table 2: Optimal Reaction Conditions

StepTemperature (°C)SolventCatalystYield (%)
Cyclocondensation120–130DMF65–70
Etherification80–90AcetonitrileK₂CO₃50–60

Structural and Spectroscopic Analysis

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar thiazolo[5,4-d]pyrimidine ring system conjugated to the benzonitrile group, fostering π-π stacking interactions . Key spectroscopic features include:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyrimidine-H), 7.89–6.95 (m, 8H, aromatic-H), 5.21 (s, 2H, NH₂).

  • IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N thiazole), 3350 cm⁻¹ (N-H amine).

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity conducive to aqueous solubility. The HOMO-LUMO gap of 3.8 eV suggests moderate electron mobility, aligning with its role as a kinase modulator .

Pharmacological Significance

Glucokinase Activation

Derivatives of thiazolo[5,4-d]pyrimidine, including this compound, exhibit glucokinase-activating properties (GKAs), making them candidates for type 2 diabetes therapeutics. In vitro assays demonstrate an EC₅₀ of 0.8 μM for glucokinase activation, surpassing earlier analogs by 40%.

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